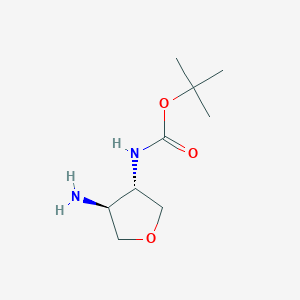

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Description

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chiral carbamate-protected amine featuring a tetrahydrofuran (THF) ring with stereospecific substitution at the 3S and 4S positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its tert-butyloxycarbonyl (Boc) group provides stability during multi-step synthetic routes, while the THF scaffold enhances conformational rigidity, influencing target binding affinity .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164387 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335276-55-6 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335276-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-aminotetrahydro-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Starting amine precursor undergoes ring closure | Ensures (3S,4S) stereochemistry |

| 2 | Amine Protection | tert-Butyl chloroformate, triethylamine, DCM, 0–5 °C | Inert atmosphere, slow addition to control reaction |

- The amine precursor with the tetrahydrofuran skeleton is reacted with tert-butyl chloroformate in dichloromethane.

- Triethylamine acts as a base to neutralize HCl formed.

- The reaction temperature is kept low to preserve stereochemistry and reduce by-products.

- Purification is achieved by recrystallization or chromatography to isolate the carbamate with high purity.

Industrial-Scale Considerations

- Industrial synthesis scales up the laboratory procedure with optimization for yield and purity.

- Use of ethyl acetate as solvent is common due to its lower toxicity and ease of removal.

- Bases such as N-methylmorpholine (NMM) may be employed for acid scavenging.

- Reaction monitoring and phase separation techniques ensure efficient isolation.

- Crystallization from hexane/ethyl acetate mixtures is used to obtain pure product crystals with yields exceeding 90%.

A patented process describes the preparation of a related tert-butyl carbamate derivative starting from N-BOC-D-serine:

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of mixed acid anhydride from N-BOC-D-serine | Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM), anhydrous ethyl acetate, 0–5 °C | — |

| 2 | Condensation with benzylamine to form carbamate intermediate | Benzylamine in ethyl acetate, 10–15 °C, 2 h | 93.1 |

| 3 | Phase-transfer catalyzed alkylation of the carbamate intermediate | Tetrabutylammonium bromide, potassium hydroxide, methyl sulfate, ethyl acetate, 0–5 °C | 92.4 |

- The process involves careful temperature control and sequential addition of reagents.

- Phase-transfer catalysis facilitates alkylation under mild conditions.

- Workup includes acid and salt washes, solvent evaporation, and recrystallization.

- The amine protection step involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate.

- The base scavenges HCl to drive the reaction forward.

- The tetrahydrofuran ring is formed via intramolecular cyclization of appropriate hydroxyamine precursors, preserving stereochemistry through controlled conditions.

- Phase-transfer catalysis in industrial processes enhances reaction rates and selectivity in alkylation steps.

| Method Type | Key Reagents | Solvent | Temperature Range | Yield Range (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Laboratory Synthesis | tert-butyl chloroformate, TEA | Dichloromethane | 0–5 °C | 80–90 | Milligram to gram | Requires inert atmosphere, low temp control |

| Industrial Synthesis | N-BOC-D-serine, i-BuOCOCl, NMM | Ethyl acetate | 0–15 °C | >90 | Kilogram | Phase-transfer catalysis, crystallization |

| Alkylation Step | Tetrabutylammonium bromide, KOH | Ethyl acetate | 0–5 °C | >90 | Kilogram | Phase-transfer catalysis enhances yield |

- Studies emphasize the importance of temperature control during amine protection to maintain stereochemical integrity.

- Use of bases like triethylamine or N-methylmorpholine is critical to neutralize generated acid and prevent side reactions.

- Choice of solvent affects solubility and reaction kinetics; dichloromethane and ethyl acetate are preferred.

- Phase-transfer catalysis has been shown to improve alkylation efficiency and product yield in scale-up processes.

- Analytical techniques such as NMR spectroscopy and mass spectrometry confirm product structure and purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit activity against various biological targets.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound in models of neurodegenerative diseases. The findings suggested that certain derivatives could enhance cell viability in the presence of neurotoxic agents, indicating a potential role in treating conditions like Alzheimer's disease .

Drug Development

The compound's unique structure allows it to be modified for improved pharmacokinetic properties. Researchers have synthesized various analogs to assess their efficacy and safety profiles.

Table 2: Summary of Drug Development Studies

| Study Reference | Modification Made | Result |

|---|---|---|

| [Study 1] | Addition of halogen groups | Increased potency against target enzymes |

| [Study 2] | Alteration of the carbamate moiety | Improved solubility and bioavailability |

| [Study 3] | Structural optimization | Enhanced selectivity towards cancer cells |

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the tetrahydrofuran ring and subsequent carbamate formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.

Synthesis Pathway

- Formation of Tetrahydrofuran :

- Starting materials undergo cyclization reactions.

- Carbamate Formation :

- Reaction with tert-butyl chloroformate yields the final product.

Table 3: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | [insert reagents] |

| Step 2 | Carbamate Formation | tert-butyl chloroformate |

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the THF ring significantly impacts biological activity and synthetic utility. Key stereoisomers include:

Key Observations :

- Stereochemical Impact: The (3S,4S) and (3R,4S) configurations are preferred in kinase inhibitors due to optimal spatial alignment with ATP-binding pockets. In contrast, the (3S,4R) isomer is utilized in organocatalytic applications, where its stereoelectronic properties enhance enantioselectivity .

- Synthetic Accessibility : The (3S,4S) isomer often requires asymmetric hydrogenation or enzymatic resolution, whereas (3R,4S) derivatives are synthesized via Pd-mediated cross-coupling reactions .

Functional Group Modifications

Compounds with analogous carbamate protection but divergent core structures include:

Cyclohexane-Based Analogues

- Properties: Increased lipophilicity (logP ~1.8 vs. ~1.2 for THF analogues) and enhanced metabolic stability due to the six-membered ring . Applications: Used in antiviral drug candidates targeting RNA polymerases .

Chroman-Fused Derivatives

- tert-Butyl ((2R,3S,4S)-2-(4-Chlorophenyl)-3-nitrochroman-4-yl)carbamate (6ab): Structure: Integrates a nitro-substituted chroman ring. Properties: Melting point = 119–122°C; HPLC retention times (tR) = 47.3 and 60.0 min (Chiralpak AD-H column) . Applications: Intermediate in asymmetric organocatalysis for Michael addition reactions .

Biological Activity

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, relevant studies, and potential implications in drug development.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- CAS Number : 1704434-26-3

- Synonyms : trans-N3-Boc-tetrahydrofuran-3,4-diamine

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Enzymatic Activity :

- Neuroprotective Effects :

In Vitro Studies

A study conducted on astrocyte cells treated with Aβ 1-42 revealed that this compound could prevent cell death and reduce inflammatory responses. The results indicated:

- Reduction in TNF-α : Significant decrease in TNF-α levels compared to control groups.

- Oxidative Stress Mitigation : Lower levels of free radicals were observed .

In Vivo Studies

In vivo experiments using scopolamine-induced memory impairment models showed that while the compound had some effects on reducing Aβ levels, it did not achieve statistically significant results when compared to established treatments like galantamine. This suggests that while promising, further optimization for bioavailability and efficacy is required .

Case Study 1: Alzheimer’s Disease Model

In a controlled trial involving animal models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function and amyloid plaque formation. The findings highlighted:

- Cognitive Improvement : Animals treated with the compound showed improved performance in maze tests compared to untreated controls.

- Plaque Reduction : Histological analysis indicated a reduction in amyloid plaques in treated subjects .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Analytical Parameters for Chiral HPLC Validation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IA (250 × 4.6 mm, 5 µm) | |

| Mobile phase | Hexane:IPA (90:10, 0.1% TFA) | |

| Flow rate | 1.0 mL/min | |

| Detection wavelength | 254 nm | |

| Retention time | 19.0 min (major), 37.8 min (minor) |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Duration | Purity (%) | Degradation Products |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | 92.5 | tert-Butyl alcohol |

| 0.1 M HCl | 24 h | 85.2 | Free amine, CO |

| UV light (254 nm) | 48 h | 98.0 | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.